3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol
CAS No.:
Cat. No.: VC15863632
Molecular Formula: C10H13BrN2O3S
Molecular Weight: 321.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2O3S |
|---|---|
| Molecular Weight | 321.19 g/mol |
| IUPAC Name | 3-bromo-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
| Standard InChI Key | PWDUHSGFRFECQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Introduction
Molecular Properties and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₁₃BrN₂O₃S, with a molecular weight of 321.19 g/mol. Its structure includes:
-
Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
-
Bromine atom: Electronegative substituent at position 3, enhancing reactivity.
-
Sulfonyl-piperidine group: A sulfonyl bridge connecting a piperidine ring to position 5 of the pyridine.
-
Hydroxyl group: Positioned at position 4, introducing hydrogen-bonding capability.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrN₂O₃S |
| Molecular Weight | 321.19 g/mol |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |
| InChI Key | PWDUHSGFRFECQW-UHFFFAOYSA-N |
| PubChem CID | 102538889 |
Synthesis and Preparation Methods
The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol likely involves multi-step strategies, inferred from analogous compounds:
Proposed Synthetic Pathway
-
Core Pyridine Formation:
-
Sulfonylation:
-
Functionalization:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Bromination | NBS, AIBN, 0–50°C | ~60–80% |
| Sulfonylation | Piperidine sulfonyl chloride, TEA | ~70–85% |
| Deprotection (if needed) | TBAF, THF | ~90% |
*Yields estimated based on analogous reactions .
Challenges in Synthesis
-
Regioselectivity: Competing bromination at positions 2 or 5 of the pyridine ring may occur, necessitating directing groups or controlled reaction conditions .
-
Sulfonyl Group Stability: The sulfonyl-piperidine moiety may undergo hydrolysis under acidic or strongly basic conditions, requiring anhydrous environments .
Chemical Reactivity and Functionalization
Key Reaction Types
The compound’s reactivity is governed by its substituents:
| Position | Functional Group | Reactivity |
|---|---|---|
| 3 | Bromine | Nucleophilic substitution (e.g., Suzuki coupling) |
| 4 | Hydroxyl | Esterification, etherification, oxidation |
| 5 | Sulfonyl-piperidine | Limited reactivity; stabilizes electron-deficient pyridine |
Bromine Substitution
The bromine atom at position 3 can undergo cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Forms biaryl derivatives using arylboronic acids .
-
Buchwald-Hartwig Amination: Introduces aryl or alkyl amines .
Hydroxyl Group Modifications
The hydroxyl group at position 4 can be:
-
Esterified: Using acetyl chloride or benzoyl chloride.
-
Oxidized: To a ketone (e.g., with Jones reagent), though this may destabilize the pyridine ring .
Stability and Degradation
-
Photolytic Degradation: Bromine can undergo dehalogenation under UV light; storage in amber vials is recommended .
-
Oxidation: The sulfonyl group is stable, but the hydroxyl group may oxidize to a ketone under strong oxidizing conditions .
Research Gaps and Future Directions
Unexplored Properties
-
Solubility: Data on aqueous or organic solubility are lacking.
-
Biological Activity: No reported studies on cytotoxicity, enzyme inhibition, or receptor binding.
Prioritized Research Areas
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume